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Compound of Interest

Compound Name: Anecortave Acetate

Cat. No.: B1667396 Get Quote

Executive Summary
Anecortave acetate is a synthetic cortisene, structurally derived from cortisol acetate,

engineered to function as a potent angiogenesis inhibitor while being devoid of significant

glucocorticoid receptor-mediated activity.[1][2] Developed primarily for the treatment of

exudative (wet) age-related macular degeneration (AMD), its mechanism centers on

modulating the extracellular environment to prevent the formation and proliferation of new

blood vessels.[1] Anecortave acetate is a prodrug, rapidly converted to its active metabolite,

anecortave desacetate. Its anti-angiogenic effect is broad, acting downstream of multiple

growth factor signals to inhibit key steps in the neovascularization cascade, primarily through

the regulation of extracellular proteases.[2][3] Clinical trials have evaluated its efficacy when

administered as a posterior juxtascleral depot (PJD), a method designed to provide sustained

drug delivery to the choroid and retina.

Mechanism of Action
Anecortave acetate's primary pharmacological effect is the inhibition of angiogenesis. Unlike

targeted therapies that block a single growth factor, it acts downstream at a crucial step

common to multiple angiogenic pathways: the degradation of the extracellular matrix (ECM).

This process is essential for the migration and proliferation of vascular endothelial cells, which

are foundational steps in forming new blood vessels.

The key mechanisms include:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1667396?utm_src=pdf-interest
https://www.benchchem.com/product/b1667396?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695182/
https://pubmed.ncbi.nlm.nih.gov/17240253/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695182/
https://www.benchchem.com/product/b1667396?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17240253/
https://www.researchgate.net/publication/279799188_Anecortave_acetate_as_monotherapy_for_treatment_of_subfoveal_neovascularization_in_age-related_macular_degeneration_-_Twelve-month_clinical_outcomes
https://www.benchchem.com/product/b1667396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of Proteolytic Enzymes: The active metabolite, anecortave desacetate, inhibits the

activity of matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA)

system. These enzymes are critical for breaking down the basement membrane and ECM,

allowing endothelial cells to move into tissue stroma.

Upregulation of Protease Inhibitors: Anecortave acetate has been shown to significantly

increase the expression of Plasminogen Activator Inhibitor-1 (PAI-1), an endogenous

inhibitor of uPA. This dual action of inhibiting proteases and upregulating their natural

inhibitors creates a powerful anti-proteolytic environment that is non-conducive to

angiogenesis.

This multi-faceted mechanism allows anecortave acetate to inhibit neovascularization induced

by a variety of different angiogenic factors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2695182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695182/
https://pubmed.ncbi.nlm.nih.gov/17240253/
https://pubmed.ncbi.nlm.nih.gov/17240253/
https://www.researchgate.net/publication/279799188_Anecortave_acetate_as_monotherapy_for_treatment_of_subfoveal_neovascularization_in_age-related_macular_degeneration_-_Twelve-month_clinical_outcomes
https://www.benchchem.com/product/b1667396#pharmacological-profile-of-anecortave-acetate
https://www.benchchem.com/product/b1667396#pharmacological-profile-of-anecortave-acetate
https://www.benchchem.com/product/b1667396#pharmacological-profile-of-anecortave-acetate
https://www.benchchem.com/product/b1667396#pharmacological-profile-of-anecortave-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667396?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

